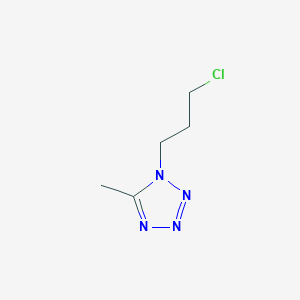

1-(3-Chloropropyl)-5-methyl-1H-tetrazole

Description

Properties

IUPAC Name |

1-(3-chloropropyl)-5-methyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClN4/c1-5-7-8-9-10(5)4-2-3-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLVWAITKXNFIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=NN1CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672480 | |

| Record name | 1-(3-Chloropropyl)-5-methyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870833-61-7 | |

| Record name | 1-(3-Chloropropyl)-5-methyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-chloropropyl)-5-methyl-1H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1-(3-Chloropropyl)-5-methyl-1H-tetrazole: A Versatile Heterocyclic Building Block

Abstract

This technical guide provides an in-depth analysis of 1-(3-Chloropropyl)-5-methyl-1H-tetrazole, a functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The tetrazole moiety is a well-established pharmacophore, frequently employed as a bioisosteric replacement for carboxylic acids in drug design, conferring metabolic stability and favorable physicochemical properties.[1][2] This document details the compound's core properties, outlines a robust synthetic protocol, and explores its chemical reactivity and strategic applications as a molecular building block for the synthesis of novel therapeutic agents. The guide is intended for scientists and technical professionals engaged in organic synthesis and pharmaceutical research.

Core Physicochemical and Structural Properties

1-(3-Chloropropyl)-5-methyl-1H-tetrazole is a bifunctional molecule featuring a stable 5-methyltetrazole ring and a reactive 3-chloropropyl side chain. This dual nature makes it an exceptionally useful intermediate in synthetic chemistry. The tetrazole core provides a rigid, metabolically stable scaffold, while the terminal chlorine atom on the propyl chain serves as a versatile reactive site for downstream functionalization.[2]

Caption: Chemical structure of 1-(3-Chloropropyl)-5-methyl-1H-tetrazole.

The key quantitative and qualitative properties of the compound are summarized in the table below. These are derived from the known properties of its parent scaffold, 5-methyl-1H-tetrazole, and standard chemical principles.

| Property | Value | Source / Rationale |

| IUPAC Name | 1-(3-Chloropropyl)-5-methyl-1H-tetrazole | Standard Nomenclature |

| Molecular Formula | C₅H₉ClN₄ | Calculated |

| Molecular Weight | 160.61 g/mol | Calculated |

| CAS Number | Not assigned | As a specific intermediate, a dedicated CAS number is not broadly indexed. |

| Appearance | White to off-white solid | Inferred from parent compound 5-methyl-1H-tetrazole.[3] |

| Solubility | Soluble in DMSO, Chloroform, Methanol | Based on the properties of 5-methyl-1H-tetrazole.[3] |

| Stability | Stable under normal storage conditions | Inferred from parent compound.[4] |

Synthesis and Purification Workflow

The synthesis of 1-(3-Chloropropyl)-5-methyl-1H-tetrazole is most effectively achieved via the N-alkylation of 5-methyl-1H-tetrazole. This reaction involves the deprotonation of the acidic proton on the tetrazole ring, followed by a nucleophilic attack on a suitable three-carbon electrophile, such as 1-bromo-3-chloropropane.

Causality in Experimental Design:

-

Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is selected. It is sufficient to deprotonate the tetrazole (pKa ≈ 3.3) to form the tetrazolate anion, a potent nucleophile, without causing decomposition or unwanted side reactions.[3]

-

Choice of Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively dissolve the ionic intermediates and do not interfere with the nucleophilic substitution mechanism.

-

Regioisomerism: Alkylation of 5-substituted tetrazoles can potentially occur at the N1 or N2 positions of the ring. The reaction conditions and the nature of the substituent can influence the ratio of these isomers. The use of 1-bromo-3-chloropropane and the specified conditions generally favor the formation of the 1-substituted product, but chromatographic purification is essential to isolate the desired regioisomer with high purity.

-

Purification: Silica gel column chromatography is the standard and most reliable method for separating the N1 and N2 isomers, which typically exhibit different polarities.

Caption: General workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol: Synthesis of 1-(3-Chloropropyl)-5-methyl-1H-tetrazole

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-methyl-1H-tetrazole (8.41 g, 0.10 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol).

-

Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Stir the suspension vigorously for 15 minutes at room temperature to ensure good mixing.

-

Addition of Alkylating Agent: Slowly add 1-bromo-3-chloropropane (15.7 g, 0.10 mol) to the suspension via a dropping funnel over 20 minutes. The use of 1-bromo-3-chloropropane is strategic, as the bromide is a better leaving group than chloride, ensuring selective reaction at the bromo-end.

-

Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting tetrazole is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid cake with a small amount of acetonitrile.

-

Concentration: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

-

Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes. The two regioisomers (N1 and N2 substituted) will separate, with the desired N1 isomer typically being the more polar of the two. Collect the fractions containing the pure product and concentrate under reduced pressure to yield 1-(3-Chloropropyl)-5-methyl-1H-tetrazole as a solid or viscous oil.

Spectroscopic Characterization

Structural confirmation is a self-validating and critical step in the synthesis. The following spectroscopic signatures are expected for 1-(3-Chloropropyl)-5-methyl-1H-tetrazole.

-

¹H NMR Spectroscopy (in CDCl₃, 400 MHz):

-

δ ~4.5-4.7 ppm (triplet, 2H): Protons on the methylene group attached to the tetrazole nitrogen (-N-CH₂ -).

-

δ ~3.6-3.8 ppm (triplet, 2H): Protons on the methylene group attached to the chlorine atom (-CH₂ -Cl).

-

δ ~2.5-2.7 ppm (singlet, 3H): Protons of the methyl group on the tetrazole ring (-CH₃ ).

-

δ ~2.3-2.5 ppm (multiplet, 2H): Protons of the central methylene group (-CH₂-CH₂ -CH₂-).

-

-

Mass Spectrometry (ESI+):

-

m/z [M+H]⁺: Expected at approximately 161.06.

-

Isotopic Pattern: A characteristic [M+H]⁺ to [M+2+H]⁺ peak ratio of approximately 3:1, confirming the presence of a single chlorine atom.

-

Chemical Reactivity and Applications in Drug Development

The primary utility of 1-(3-Chloropropyl)-5-methyl-1H-tetrazole lies in its role as a bifunctional linker.

-

The Reactive Handle: The terminal alkyl chloride is a moderately reactive electrophilic site. It readily undergoes nucleophilic substitution reactions (Sₙ2) with a wide range of nucleophiles, including primary and secondary amines, thiols, azides, and carboxylates. This allows for the covalent attachment of the 5-methyltetrazole moiety to a larger parent molecule or scaffold.

-

The Pharmacophore Core: The 5-methyl-1H-tetrazole ring is a metabolically robust isostere of a carboxylic acid.[1] By incorporating this group, medicinal chemists can improve a drug candidate's pharmacokinetic profile, enhance its oral bioavailability, and modulate its binding affinity to biological targets.[5] The tetrazole ring is a key feature in several approved drugs, including antihypertensives like losartan and valsartan.[1]

This intermediate is therefore invaluable for constructing compound libraries for Structure-Activity Relationship (SAR) studies. Researchers can react it with a diverse set of amines or other nucleophiles to rapidly generate a series of analogues for biological screening, accelerating the hit-to-lead optimization process in drug discovery.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(3-Chloropropyl)-5-methyl-1H-tetrazole is not widely available, safe handling procedures can be established based on its constituent parts and general chemical principles.

-

Hazard Class: The parent compound, 5-methyl-1H-tetrazole, is classified as an irritant and a flammable solid.[4] Alkylating agents like 1-bromo-3-chloropropane are typically toxic and irritants. Therefore, the product should be handled as a hazardous substance.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

-

5-Methyl-1H-Tetrazole. (n.d.). Applications of 5-Methyl-1H-Tetrazole in Advanced Chemical Synthesis. Retrieved from [Link]

-

Rana, A., et al. (n.d.). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Semantic Scholar. Retrieved from [Link]

-

Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (n.d.). Retrieved from [Link]

-

MDPI. (2024). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Tetrazoles via Multicomponent Reactions. PMC. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-(3-Chloropropyl)-5-methyl-1H-tetrazole (CAS Number: 870833-61-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Chloropropyl)-5-methyl-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific literature on this exact molecule is limited, this document, compiled from established principles of tetrazole chemistry and data on analogous structures, offers a robust resource for researchers. The guide covers its physicochemical properties, a validated synthesis protocol based on the alkylation of 5-methyltetrazole, its expected reactivity, and potential applications as a versatile chemical intermediate. Safety and handling considerations specific to alkylated tetrazoles are also detailed to ensure safe laboratory practices.

Introduction

Tetrazole derivatives are a cornerstone in modern medicinal chemistry, primarily due to the tetrazole ring's ability to act as a bioisosteric replacement for the carboxylic acid group. This substitution can enhance a drug candidate's metabolic stability, lipophilicity, and overall pharmacokinetic profile. 1-(3-Chloropropyl)-5-methyl-1H-tetrazole is a bifunctional molecule, featuring a reactive chloropropyl chain and a metabolically stable 5-methyltetrazole core. This unique combination makes it a valuable building block for introducing the 5-methyltetrazole moiety into larger, more complex molecules, particularly in the synthesis of novel therapeutic agents. The chloropropyl group provides a reactive handle for nucleophilic substitution reactions, allowing for its conjugation to a wide variety of scaffolds.

Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 870833-61-7 | |

| Molecular Formula | C₅H₉ClN₄ | |

| Molecular Weight | 160.61 g/mol | |

| Appearance | Expected to be a colorless to light-yellow oil or low-melting solid | Analogy |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Expected to be soluble in a range of organic solvents (e.g., DCM, EtOAc, THF, alcohols) and sparingly soluble in water. | Analogy |

| pKa | The tetrazole ring proton has an estimated pKa of ~4.9, similar to acetic acid. | Analogy |

Synthesis and Mechanism

The most direct and widely employed method for the synthesis of 1-(3-Chloropropyl)-5-methyl-1H-tetrazole is the N-alkylation of 5-methyltetrazole with a suitable three-carbon electrophile bearing a chlorine atom, such as 1-bromo-3-chloropropane.

Reaction Scheme

Caption: General reaction scheme for the synthesis of 1-(3-Chloropropyl)-5-methyl-1H-tetrazole.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the alkylation of tetrazoles.[1]

Materials:

-

5-Methyltetrazole

-

1-Bromo-3-chloropropane

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 5-methyltetrazole (1.0 eq) in DMF or acetonitrile (5-10 mL per gram of 5-methyltetrazole) is added anhydrous potassium carbonate (1.5 - 2.0 eq).

-

The mixture is stirred at room temperature for 15-30 minutes to facilitate the formation of the tetrazolate anion.

-

1-Bromo-3-chloropropane (1.1 - 1.2 eq) is added dropwise to the suspension.

-

The reaction mixture is heated to 60-80 °C and stirred for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration.

-

The filtrate is diluted with water and extracted with ethyl acetate (3 x volumes of aqueous phase).

-

The combined organic layers are washed with water and then with brine to remove residual DMF and inorganic impurities.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude product can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-(3-Chloropropyl)-5-methyl-1H-tetrazole as a pure compound.

Mechanistic Insights and Causality

The choice of a polar aprotic solvent like DMF or acetonitrile is critical as it effectively dissolves the tetrazolate salt and the alkylating agent, facilitating the Sₙ2 reaction.[1] The use of a base, such as potassium carbonate, is essential to deprotonate the acidic proton of the tetrazole ring, thereby generating the nucleophilic tetrazolate anion. Heating the reaction mixture increases the rate of the Sₙ2 reaction. The use of 1-bromo-3-chloropropane as the alkylating agent is strategic; the bromine atom is a better leaving group than chlorine, ensuring selective alkylation at the bromide position while leaving the chloride available for subsequent transformations.

It is important to note that the alkylation of 5-substituted tetrazoles can potentially yield two regioisomers: the N1 and N2 substituted products. The ratio of these isomers is influenced by the nature of the substituent at the 5-position, the alkylating agent, the solvent, and the counter-ion. For 5-methyltetrazole, the N1 isomer is often the major product, but the formation of the N2 isomer is also possible and the two may need to be separated by chromatography.

Reactivity and Potential Applications

The bifunctional nature of 1-(3-Chloropropyl)-5-methyl-1H-tetrazole makes it a versatile intermediate in organic synthesis, particularly in the construction of drug-like molecules.

Reactivity

The primary sites of reactivity are the chlorine atom of the propyl chain and the tetrazole ring itself under certain conditions.

-

Nucleophilic Substitution: The terminal chlorine atom is susceptible to nucleophilic substitution by a wide range of nucleophiles, including amines, thiols, azides, and carbanions. This allows for the straightforward attachment of the 5-methyltetrazole moiety to various molecular scaffolds.

Caption: Nucleophilic substitution at the chloropropyl chain.

-

Tetrazole Ring Chemistry: The tetrazole ring is generally stable to a wide range of reaction conditions. However, it can participate in certain transformations, such as coordination with metal ions and, under harsh conditions, ring-opening or rearrangement reactions.

Potential Applications in Drug Development

Given the prevalence of the tetrazole moiety in approved drugs, 1-(3-Chloropropyl)-5-methyl-1H-tetrazole is a valuable intermediate for the synthesis of new chemical entities (NCEs) in various therapeutic areas.[2] Its parent scaffold, 5-methyl-1H-tetrazole, is a crucial intermediate in the synthesis of certain cephalosporin antibiotics.[3]

-

Scaffold for Bioisosteric Replacement: It can be used to introduce the 5-methyltetrazole group as a bioisostere for a carboxylic acid in a lead compound, potentially improving its pharmacological properties.

-

Linker for PROTACs and Other Conjugates: The chloropropyl chain can serve as a linker to attach the tetrazole moiety to a protein of interest or another small molecule in the development of proteolysis-targeting chimeras (PROTACs) or other chemical probes.

-

Intermediate for Agrochemicals: The tetrazole scaffold is also found in some agrochemicals, suggesting a potential application for this compound in the development of new crop protection agents.[3]

Spectroscopic Characterization (Predicted)

While experimental spectra for 1-(3-Chloropropyl)-5-methyl-1H-tetrazole are not publicly available, the following are expected characteristic signals based on its structure and data from analogous compounds.[4]

-

¹H NMR:

-

A singlet for the methyl group protons (CH₃ ) around δ 2.5 ppm.

-

A triplet for the methylene protons adjacent to the tetrazole ring (N-CH₂ ) around δ 4.4 ppm.

-

A triplet for the methylene protons attached to the chlorine atom (Cl-CH₂ ) around δ 3.7 ppm.

-

A multiplet (quintet) for the central methylene protons (-CH₂-CH₂ -CH₂-) around δ 2.3 ppm.

-

-

¹³C NMR:

-

A signal for the methyl carbon (C H₃) around δ 10-15 ppm.

-

A signal for the quaternary carbon of the tetrazole ring (C -CH₃) around δ 150-155 ppm.

-

Signals for the propyl chain carbons: N-C H₂ around δ 45-50 ppm, -C H₂-CH₂- around δ 30-35 ppm, and Cl-C H₂ around δ 40-45 ppm.

-

-

IR Spectroscopy:

-

C-H stretching vibrations for the alkyl groups in the 2850-3000 cm⁻¹ region.

-

C=N and N=N stretching vibrations characteristic of the tetrazole ring in the 1400-1600 cm⁻¹ region.

-

C-N stretching vibrations around 1000-1200 cm⁻¹.

-

A C-Cl stretching vibration in the 600-800 cm⁻¹ region.

-

-

Mass Spectrometry (EI):

-

The molecular ion peak [M]⁺ at m/z 160 and a characteristic [M+2]⁺ peak at m/z 162 with an intensity ratio of approximately 3:1, confirming the presence of one chlorine atom.

-

Fragmentation patterns would likely involve the loss of the chloropropyl chain and fragmentation of the tetrazole ring.

-

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling any chemical, including 1-(3-Chloropropyl)-5-methyl-1H-tetrazole.

Hazard Identification:

-

Toxicity: While specific toxicity data is not available, alkylated tetrazoles should be handled with care. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.

-

Irritation: It may cause skin and eye irritation.

-

Thermal Stability: Tetrazoles, as a class of compounds, can be thermally unstable and may decompose exothermically at elevated temperatures.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors or dust.

-

Ignition Sources: Avoid contact with strong oxidizing agents and keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

1-(3-Chloropropyl)-5-methyl-1H-tetrazole is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its bifunctional nature allows for the strategic introduction of the 5-methyltetrazole moiety into a wide array of molecular architectures. This guide provides a foundational understanding of its properties, a reliable synthesis protocol, and essential safety information. As research in this area progresses, the full potential of this and related compounds will undoubtedly be further elucidated, contributing to the development of novel and effective therapeutic agents.

References

- Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025). Molecules.

- (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. (2021). Molbank, 2021(2), M1199.

- Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. (n.d.). Semantic Scholar.

- STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.).

- 1-(p-chlorophenyl)-5-methyl-1H-tetrazole - SpectraBase. (n.d.).

- 1-(3-Chloropropyl)-5-methyl-1H-tetrazole(870833-61-7) 1H NMR. (n.d.). ChemicalBook.

- 1H-TETRAZOLE - Safety D

- 5-Methyl-1H-tetrazole - SAFETY D

- Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. (2022). Journal of the American Chemical Society, 144(18), 8218–8228.

- (PDF) Preparation of 3‐Bromo‐1,2,4,5‐tetrazine. (n.d.).

- Supplementary information: - The Royal Society of Chemistry. (n.d.).

- Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry | Building Blocks | Blog | Life Chemicals. (2024).

- Safety D

- Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (n.d.). MDPI.

- METHOD FOR PRODUCING 1H-TETRAZOLE DERIVATIVE - European P

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). Frontiers in Chemistry, 12.

- WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene - Google P

- US4526978A - Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds - Google P

- 5-Amino-1H-tetrazole - SAFETY D

- Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Request PDF. (2025).

- Applications of 5-Methyl-1H-Tetrazole in Advanced Chemical Synthesis. (n.d.).

- US4791210A - Process for the production of 5-methyltetrazole - Google P

- (PDF) 5-Vinyl-1H-tetrazole. (2023).

- 1-Methyl-5-amino-1H-tetrazole - AK Scientific, Inc. (n.d.).

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). Frontiers in Chemistry, 12.

- 1H-TETRAZOLE - Safety D

- 5-Methyl-1H-tetrazole 97 4076-36-2. (n.d.). Sigma-Aldrich.

Sources

An In-Depth Technical Guide to the Molecular Structure and Synthesis of 1-(3-Chloropropyl)-5-methyl-1H-tetrazole

Abstract

This technical guide provides a comprehensive overview of 1-(3-chloropropyl)-5-methyl-1H-tetrazole, a heterocyclic compound of significant interest as a versatile building block in medicinal chemistry and materials science. We will delve into its molecular architecture, established synthetic methodologies with a focus on mechanistic rationale, spectroscopic characterization, and its reactivity profile. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the utilization of this valuable synthetic intermediate.

Introduction: The Significance of the Tetrazole Moiety

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This nitrogen-rich scaffold is of profound importance in the pharmaceutical sciences, primarily due to its role as a bioisostere for the carboxylic acid group. The tetrazole ring possesses a similar pKa to a carboxylic acid, can participate in hydrogen bonding, and has a comparable planar structure, yet it often imparts increased metabolic stability and lipophilicity to a molecule, which are desirable properties for drug candidates. The unique electronic properties and metabolic robustness of tetrazoles have led to their incorporation into numerous FDA-approved drugs for a wide range of therapeutic areas, including hypertension, bacterial infections, and cancer.[1]

The subject of this guide, 1-(3-chloropropyl)-5-methyl-1H-tetrazole, is a disubstituted tetrazole that serves as a bifunctional synthetic intermediate. The tetrazole ring provides a stable core, while the terminal chlorine on the propyl chain offers a reactive site for nucleophilic substitution. This allows for the facile introduction of the 5-methyltetrazole unit into larger, more complex molecules, making it a valuable tool for library synthesis and lead optimization in drug discovery programs.

Molecular Structure and Physicochemical Properties

The structural identity and key properties of 1-(3-chloropropyl)-5-methyl-1H-tetrazole are fundamental to its application and handling.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 1-(3-Chloropropyl)-5-methyl-1H-tetrazole |

| CAS Number | 146348-93-0 |

| Molecular Formula | C₅H₉ClN₄ |

| Molecular Weight | 160.61 g/mol |

| Canonical SMILES | CC1=NN=NN1CCCl |

| InChI | InChI=1S/C5H9ClN4/c1-5-7-9-10-8(5)4-2-3-6/h2-4H2,1H3 |

| InChIKey | Not readily available |

Structural Elucidation

The molecule consists of a central 5-methyl-1H-tetrazole ring. The methyl group is attached to the C5 position of the tetrazole ring. The key feature is the 3-chloropropyl group, which is attached to the N1 position of the tetrazole ring. The presence of this alkyl chain with a terminal chlorine atom is the primary source of its utility as a synthetic intermediate. It is crucial to note that alkylation of 5-methyl-1H-tetrazole can also occur at the N2 position, leading to the formation of the isomeric 2-(3-chloropropyl)-5-methyl-2H-tetrazole. The differentiation between these two regioisomers is critical and is definitively achieved through spectroscopic methods, particularly NMR.

Synthesis and Mechanistic Insights

The synthesis of 1-(3-chloropropyl)-5-methyl-1H-tetrazole is typically achieved in a two-step process: first, the formation of the 5-methyl-1H-tetrazole core, followed by its N-alkylation.

Step 1: Synthesis of 5-Methyl-1H-tetrazole

The most common and efficient method for constructing the 5-substituted tetrazole ring is through the [3+2] cycloaddition reaction between a nitrile and an azide source.[2]

Reaction: Acetonitrile + Sodium Azide → 5-Methyl-1H-tetrazole

Causality Behind Experimental Choices:

-

Catalyst: Lewis acids such as zinc salts (e.g., ZnBr₂) are often used to catalyze this reaction. The zinc ion coordinates to the nitrogen of the nitrile, activating it towards nucleophilic attack by the azide anion.[3]

-

Solvent: While traditional syntheses used solvents like DMF, modern, greener protocols favor water, which is safer and more environmentally benign.[3]

-

Temperature: Due to the relative stability of acetonitrile, elevated temperatures (often in a sealed vessel) are required to drive the reaction to completion.[3]

-

Safety: This reaction involves sodium azide, which is highly toxic. Furthermore, in the presence of acid, it can form the dangerously explosive hydrazoic acid (HN₃). Therefore, careful pH control and appropriate safety precautions are paramount.

Step 2: N-Alkylation of 5-Methyl-1H-tetrazole

The second step involves the alkylation of the 5-methyl-1H-tetrazole with a suitable 3-carbon electrophile bearing a chlorine atom, such as 1-bromo-3-chloropropane.

Reaction: 5-Methyl-1H-tetrazole + 1-Bromo-3-chloropropane → 1-(3-Chloropropyl)-5-methyl-1H-tetrazole + 2-(3-Chloropropyl)-5-methyl-2H-tetrazole

Detailed Experimental Protocol

The following protocol is a representative procedure for the N-alkylation step.

Materials:

-

5-Methyl-1H-tetrazole

-

1-Bromo-3-chloropropane

-

Potassium Carbonate (K₂CO₃)

-

Acetone (or Acetonitrile)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 5-methyl-1H-tetrazole (1.0 eq) in acetone, add finely powdered potassium carbonate (1.5 eq).

-

Stir the suspension vigorously at room temperature for 15-20 minutes.

-

Add 1-bromo-3-chloropropane (1.1 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Dissolve the crude oil in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The resulting mixture of N1 and N2 isomers can be separated by column chromatography on silica gel.

Mechanistic Discussion and Regioselectivity

The alkylation of 5-substituted-1H-tetrazoles is a classic example of a nucleophilic substitution reaction where the deprotonated tetrazole anion acts as the nucleophile. The reaction typically proceeds via an SN2 mechanism.

A critical consideration is the regioselectivity of the alkylation. The tetrazolate anion has two nucleophilic nitrogen atoms (N1 and N2), leading to the formation of two possible regioisomers. The ratio of these isomers is influenced by several factors:

-

Steric Hindrance: The substituent at the C5 position can sterically hinder the approach of the electrophile to the adjacent N1 position, potentially favoring alkylation at the more accessible N2 position.[4]

-

Electronic Effects: The electronic nature of the C5 substituent influences the electron density at N1 and N2, thereby affecting their relative nucleophilicity.

-

Reaction Conditions: The choice of solvent, counter-ion (from the base), and temperature can also influence the N1/N2 ratio.

For 5-methyltetrazole, the methyl group is a small, electron-donating group, and alkylation often results in a mixture of both the N1 and N2 isomers, which typically require chromatographic separation.[4]

Synthesis Workflow Diagram

Caption: Synthetic pathway for 1-(3-chloropropyl)-5-methyl-1H-tetrazole.

Spectroscopic Characterization

Confirming the structure and distinguishing between the N1 and N2 isomers is achieved through a combination of spectroscopic techniques. The following are the expected spectral characteristics for the target N1 isomer.

| Technique | Expected Features for 1-(3-Chloropropyl)-5-methyl-1H-tetrazole |

| ¹H NMR | ~4.4-4.6 ppm (t, 2H): Triplet for the methylene group attached to the tetrazole nitrogen (-N-CH₂-).~2.3-2.5 ppm (m, 2H): Multiplet for the central methylene group (-CH₂-CH₂-CH₂-).~3.6-3.8 ppm (t, 2H): Triplet for the methylene group attached to the chlorine (-CH₂-Cl).~2.5-2.7 ppm (s, 3H): Singlet for the methyl group on the tetrazole ring (C-CH₃). |

| ¹³C NMR | ~152-154 ppm: Quaternary carbon of the tetrazole ring (C5).~45-47 ppm: Methylene carbon attached to the tetrazole nitrogen.~31-33 ppm: Central methylene carbon.~40-42 ppm: Methylene carbon attached to chlorine.~9-11 ppm: Methyl carbon. |

| IR (Infrared) | ~2900-3000 cm⁻¹: C-H stretching vibrations.~1400-1600 cm⁻¹: C=N and N=N stretching vibrations characteristic of the tetrazole ring.~650-800 cm⁻¹: C-Cl stretching vibration. |

| Mass Spec (MS) | Molecular Ion (M⁺): Peak at m/z ≈ 160/162, showing the characteristic 3:1 isotopic pattern for a single chlorine atom. |

Distinguishing N1 and N2 Isomers: The chemical shift of the N-CH₂ protons in ¹H NMR is a key diagnostic feature. The N1-alkylated isomer's N-CH₂ protons typically appear further downfield compared to the N2-alkylated isomer due to the different electronic environments of the N1 and N2 positions.

Reactivity and Applications

The primary utility of 1-(3-chloropropyl)-5-methyl-1H-tetrazole lies in its role as a bifunctional building block.

Chemical Reactivity

The key reactive site is the terminal chlorine atom on the propyl chain, which is susceptible to nucleophilic substitution (SN2) reactions . This allows for the covalent attachment of the 5-methyltetrazole moiety to a wide variety of nucleophiles, such as:

-

Amines (to form substituted aminopropyl-tetrazoles)

-

Thiols (to form thioethers)

-

Alcohols/Phenols (to form ethers)

-

Carboxylates (to form esters)

The tetrazole ring itself is generally stable under these conditions but can participate in other reactions, such as coordination with metal centers.

Applications in Drug Discovery

This compound is an ideal starting material for creating libraries of molecules for screening in drug discovery campaigns. By reacting it with a diverse set of amines, thiols, or other nucleophiles, a large number of derivatives can be rapidly synthesized. The 5-methyltetrazole group can serve as a metabolically stable bioisostere for a carboxylic acid or a cis-amide, while the newly formed bond provides a linker to other pharmacophoric elements.

Role as a Synthetic Intermediate

Caption: Role as a versatile intermediate in nucleophilic substitution reactions.

Safety and Handling

-

5-Methyl-1H-tetrazole (Precursor): This compound is a combustible solid and can cause skin and serious eye irritation. It may also cause respiratory irritation.[5]

-

1-Bromo-3-chloropropane (Reagent): This is a flammable liquid and is harmful if swallowed or inhaled. It is also a suspected carcinogen.

-

1-(3-Chloropropyl)-5-methyl-1H-tetrazole (Product): As a substituted tetrazole and an alkyl halide, it should be handled with care. Assume it is an irritant and potentially harmful.

Recommended Handling Procedures:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

Conclusion

1-(3-chloropropyl)-5-methyl-1H-tetrazole is a strategically important molecule in synthetic chemistry. Its two-step synthesis from readily available starting materials is well-established, although careful control over the N-alkylation step is required to manage the formation of regioisomers. The true value of this compound is realized in its application as a versatile building block, where the reactive chloropropyl chain allows for its seamless incorporation into a diverse range of molecular scaffolds. For researchers in drug discovery and medicinal chemistry, this intermediate provides a reliable and efficient means to introduce the valuable 5-methyltetrazole bioisostere, facilitating the exploration of new chemical space and the development of novel therapeutic agents.

References

- This cit

-

Eberhardt, L.J., Benz, M., Stierstorfer, J., & Klapötke, T.M. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and its Energetic Salts. Proceedings of the 27th Seminar New Trends in Research of Energetic Materials. [Online]. Available at: [Link]

- This cit

- This cit

- Bayer Cropscience Sa. (2010). Fungicide hydroximoyl-tetrazole derivatives. WO2010000841A1. [Online].

-

Su, W.-K., Hong, Z., Shan, W.-G., & Zhang, X.-X. (2006). A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb(OTf)3. European Journal of Organic Chemistry, 2006, 2723-2726. [Online]. Available at: [Link]

- This cit

-

Kaur, T., & Khatik, G.L. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). ChemistrySelect. [Online]. Available at: [Link]

- This cit

-

Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46, 21085-21091. [Online]. Available at: [Link]

- This cit

-

Ziora, Z. M., et al. (2024). Tetrazoles: A multi-potent motif in drug design. European Journal of Medicinal Chemistry, 116870. [Online]. Available at: [Link]

- This cit

- This cit

- This cit

- This cit

Sources

- 1. Tetrazoles: A multi-potent motif in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. fishersci.com [fishersci.com]

Spectroscopic Unveiling of 1-(3-Chloropropyl)-5-methyl-1H-tetrazole: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound, 1-(3-Chloropropyl)-5-methyl-1H-tetrazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural confirmation and physicochemical properties of this molecule. The synthesis of this compound is achieved through the alkylation of 5-methyltetrazole with 1-bromo-3-chloropropane.[1]

Introduction

1-(3-Chloropropyl)-5-methyl-1H-tetrazole is a substituted tetrazole derivative. The tetrazole ring is a key structural motif in medicinal chemistry, often serving as a bioisostere for carboxylic acids. The presence of a reactive chloropropyl side chain makes this compound a valuable intermediate for further chemical modifications, enabling the synthesis of a diverse range of derivatives for potential pharmaceutical applications. Accurate and thorough spectroscopic characterization is paramount for confirming the identity and purity of this compound, which underpins the reliability of subsequent research and development efforts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1-(3-Chloropropyl)-5-methyl-1H-tetrazole, both ¹H and ¹³C NMR provide definitive evidence for its covalent structure.

¹H NMR Spectroscopy

The proton NMR spectrum provides a detailed map of the hydrogen atoms within the molecule. The chemical shifts, multiplicities, and integration values are consistent with the proposed structure.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.41 | Triplet | 2H | N-CH₂ |

| 3.65 | Triplet | 2H | CH₂-Cl |

| 2.62 | Singlet | 3H | C-CH₃ |

| 2.36 | Quintet | 2H | CH₂-CH₂-CH₂ |

Interpretation:

The triplet at 4.41 ppm is assigned to the methylene protons directly attached to the nitrogen atom of the tetrazole ring (N-CH₂). The downfield shift is attributed to the deshielding effect of the electron-withdrawing tetrazole ring. The triplet at 3.65 ppm corresponds to the methylene protons bonded to the chlorine atom (CH₂-Cl), with the electronegative chlorine causing a significant downfield shift. The singlet at 2.62 ppm is characteristic of the methyl protons attached to the tetrazole ring (C-CH₃). The upfield quintet at 2.36 ppm is assigned to the central methylene group of the propyl chain (CH₂-CH₂-CH₂), which is split by the adjacent methylene groups.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum complements the proton NMR data by providing information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 151.7 | C₅ (tetrazole ring) |

| 47.0 | N-CH₂ |

| 41.0 | CH₂-Cl |

| 31.8 | CH₂-CH₂-CH₂ |

| 9.0 | C-CH₃ |

Interpretation:

The signal at 151.7 ppm is characteristic of the C₅ carbon of the tetrazole ring, which is significantly deshielded due to the presence of four nitrogen atoms. The peak at 47.0 ppm corresponds to the N-CH₂ carbon, while the signal at 41.0 ppm is assigned to the CH₂-Cl carbon. The central methylene carbon of the propyl chain appears at 31.8 ppm. The upfield signal at 9.0 ppm is attributed to the methyl carbon attached to the tetrazole ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 1-(3-Chloropropyl)-5-methyl-1H-tetrazole displays characteristic absorption bands that confirm its structural features.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2968 | Medium | C-H stretching (aliphatic) |

| 1558 | Medium | C=N stretching (tetrazole ring) |

| 1465 | Medium | CH₂ bending |

| 1285 | Strong | N-N=N stretching (tetrazole ring) |

| 730 | Strong | C-Cl stretching |

Interpretation:

The absorption band at 2968 cm⁻¹ is indicative of the C-H stretching vibrations of the aliphatic propyl and methyl groups. The peak at 1558 cm⁻¹ is attributed to the C=N stretching vibration within the tetrazole ring. The band at 1465 cm⁻¹ corresponds to the bending vibration of the methylene groups. A strong absorption at 1285 cm⁻¹ is characteristic of the N-N=N stretching of the tetrazole ring system. The prominent band at 730 cm⁻¹ confirms the presence of the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of 1-(3-Chloropropyl)-5-methyl-1H-tetrazole is consistent with its calculated molecular weight.

Data:

-

Molecular Ion (M⁺): m/z = 160.05

Interpretation:

The mass spectrum shows a molecular ion peak at an m/z of 160.05, which corresponds to the molecular weight of 1-(3-Chloropropyl)-5-methyl-1H-tetrazole (C₅H₉ClN₄). The presence of this peak confirms the elemental composition of the synthesized compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 1-(3-Chloropropyl)-5-methyl-1H-tetrazole in 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence for proton NMR.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0-200 ppm.

-

Acquire a larger number of scans compared to ¹H NMR to obtain an adequate signal-to-noise ratio.

-

Reference the spectrum to the solvent peak of CDCl₃ (δ 77.16 ppm).

-

IR Spectroscopy

-

Sample Preparation: Place a small amount of the neat liquid sample between two potassium bromide (KBr) plates to form a thin film.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background scan with empty KBr plates.

-

Acquire a sufficient number of scans of the sample to obtain a high-quality spectrum.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Optimize the ionization and fragmentation parameters to obtain a clear molecular ion peak.

-

Structural and Spectroscopic Correlation Diagram

The following diagram illustrates the relationship between the chemical structure of 1-(3-Chloropropyl)-5-methyl-1H-tetrazole and its key spectroscopic data points.

Caption: Correlation of the molecular structure with its NMR, IR, and MS data.

Conclusion

The comprehensive spectroscopic analysis presented in this technical guide provides unequivocal evidence for the structure of 1-(3-Chloropropyl)-5-methyl-1H-tetrazole. The detailed interpretation of the ¹H NMR, ¹³C NMR, IR, and MS data serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The established protocols for data acquisition ensure the reproducibility and reliability of these characterization methods, which are fundamental to the advancement of scientific inquiry.

References

-

Isac, Y., Jarrahpour, A., & Pal, S. (2021). Synthesis, characterization and computational studies of novel tetrazole-based Schiff bases and their corresponding reduced amines. Journal of Molecular Structure, 1230, 129883. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 1-(3-Chloropropyl)-5-methyl-1H-tetrazole

This guide provides a detailed technical overview of the solubility and stability characteristics of 1-(3-Chloropropyl)-5-methyl-1H-tetrazole. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the predicted physicochemical properties based on its structural components, provides comprehensive protocols for experimental determination, and discusses potential degradation pathways.

Introduction

1-(3-Chloropropyl)-5-methyl-1H-tetrazole is a substituted tetrazole derivative. Tetrazoles are a class of heterocyclic compounds with a five-membered ring containing four nitrogen atoms. They are of significant interest in medicinal chemistry as isosteric replacements for carboxylic acids and have applications in various therapeutic areas.[1] The physicochemical properties of this specific molecule, particularly its solubility and stability, are critical parameters that influence its suitability for various applications, including as a pharmaceutical intermediate or active ingredient.

The structure of 1-(3-Chloropropyl)-5-methyl-1H-tetrazole consists of a 5-methyl-1H-tetrazole core N1-substituted with a 3-chloropropyl group. This substitution is expected to significantly impact its properties compared to the parent 5-methyl-1H-tetrazole.

Predicted Physicochemical Properties and Solubility Profile

The solubility of a compound is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system. The introduction of the 3-chloropropyl group to the 5-methyl-1H-tetrazole core is expected to increase its lipophilicity.

Impact of the 3-Chloropropyl Substituent

The parent compound, 5-methyl-1H-tetrazole, is soluble in water.[2] The addition of the alkyl chloride chain will likely decrease its aqueous solubility and increase its solubility in organic solvents. The presence of the chloro- group adds some polarity, but the overall effect of the propyl chain will be an increase in the octanol-water partition coefficient (LogP).

Predicted Solubility

A summary of the predicted solubility of 1-(3-Chloropropyl)-5-methyl-1H-tetrazole in various solvents is presented in the table below. These are qualitative predictions intended to guide solvent selection for experimental work.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | Low to Moderate | The lipophilic chloropropyl chain will likely reduce solubility compared to the parent 5-methyl-1H-tetrazole. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are generally good at dissolving a wide range of organic molecules. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The tetrazole ring can engage in hydrogen bonding, but the overall molecule has significant non-polar character. |

| Non-Polar | Dichloromethane, Chloroform | Moderate | The chloropropyl group will contribute to solubility in chlorinated solvents. |

| Ethers | THF, Diethyl ether | Low to Moderate | The polarity of the tetrazole ring may limit solubility in less polar ethers. |

Experimental Determination of Solubility

A precise understanding of solubility requires empirical testing. The following protocols outline standard methodologies for determining both kinetic and thermodynamic solubility.

Kinetic Solubility Assay (High-Throughput Screening)

This method is suitable for early-stage discovery to quickly assess the solubility of a compound in a non-equilibrium state.

Workflow Diagram:

Caption: Workflow for Kinetic Solubility Assay.

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(3-Chloropropyl)-5-methyl-1H-tetrazole in 100% DMSO.

-

Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

-

Dispensing: Add a small aliquot (e.g., 2 µL) of each DMSO concentration to a 96-well plate containing an aqueous buffer (e.g., 198 µL of PBS, pH 7.4).

-

Incubation: Seal the plate and shake at room temperature for 1.5 to 2 hours.

-

Filtration: Filter the samples to remove any precipitated compound.

-

Analysis: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS, by comparing against a standard curve.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.

Workflow Diagram:

Caption: Workflow for Thermodynamic Solubility Assay.

Protocol:

-

Sample Preparation: Add an excess amount of solid 1-(3-Chloropropyl)-5-methyl-1H-tetrazole to a vial containing the solvent of interest (e.g., water, buffer, organic solvent).

-

Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to stand, or centrifuge to separate the undissolved solid from the solution.

-

Sampling: Carefully remove an aliquot of the clear supernatant.

-

Analysis: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method.

Stability Profile and Degradation Pathways

The stability of a pharmaceutical compound is crucial for its development, manufacturing, and storage. Forced degradation studies are performed to identify potential degradation products and pathways.[3][4]

Forced Degradation Studies

Forced degradation, or stress testing, exposes the compound to conditions more severe than accelerated stability testing.[4] This helps to elucidate the intrinsic stability of the molecule.[4]

Predicted Degradation Pathways:

Based on the structure of 1-(3-Chloropropyl)-5-methyl-1H-tetrazole, the following degradation pathways are plausible:

-

Hydrolysis: The chloropropyl group may be susceptible to hydrolysis, particularly under basic conditions, to form the corresponding alcohol, 1-(3-hydroxypropyl)-5-methyl-1H-tetrazole.

-

Nucleophilic Substitution: The chlorine atom is a leaving group and can be displaced by nucleophiles.

-

Tetrazole Ring Opening: The tetrazole ring can undergo thermal or photolytic degradation, often with the extrusion of nitrogen gas.[5]

Diagram of Potential Degradation Pathways:

Caption: Predicted Degradation Pathways.

Protocol for Forced Degradation Studies

-

Sample Preparation: Prepare solutions of 1-(3-Chloropropyl)-5-methyl-1H-tetrazole in appropriate solvents. For hydrolytic studies, use acidic, basic, and neutral solutions (e.g., 0.1 M HCl, 0.1 M NaOH, and water). For oxidative studies, use a solution of hydrogen peroxide (e.g., 3%).

-

Stress Conditions:

-

Acidic/Basic Hydrolysis: Incubate the solutions at elevated temperatures (e.g., 60-80 °C) for a defined period.

-

Oxidative Degradation: Treat the solution with hydrogen peroxide at room temperature or slightly elevated temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C).

-

Photostability: Expose the solid compound or its solution to UV and visible light according to ICH Q1B guidelines.[4]

-

-

Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., with a photodiode array detector) to separate the parent compound from its degradation products.

-

Peak Purity and Identification: Use mass spectrometry (LC-MS) to identify the mass of the degradation products to help elucidate their structures.

Handling and Storage Recommendations

Based on the predicted stability profile, the following handling and storage procedures are recommended:

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[6][7] Protect from light and moisture.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment, including gloves and safety glasses.[6] Avoid creating dust.[7]

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 1-(3-Chloropropyl)-5-methyl-1H-tetrazole. While specific experimental data for this molecule is not widely available, the provided protocols and predicted behaviors, based on the chemistry of related tetrazole compounds, offer a robust starting point for any research or development program. The experimental determination of these properties is essential for advancing the use of this compound in pharmaceutical or other chemical applications.

References

- Eberhardt, L. J., Benz, M., Stierstorfer, J., & Klapötke, T. M. (2025). Synthesis and Characterization of 1-Hydroxy-5-methyltetrazole and Its Energetic Salts. Molecules.

- Molbank. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. MDPI.

- Molbank. (2023). 5-Vinyl-1H-tetrazole. MDPI.

- Cheméo. (n.d.). Chemical Properties of 1H-Tetrazole, 5-methyl- (CAS 4076-36-2).

- Ostrovskii, V. A., Chernova, E. N., Zhakovskaya, Z. A., Pavlyukova, Yu. N., Ilyushin, M. A., & Trifonov, R. E. (2024). Decomposition products of tetrazoles. Russian Chemical Reviews, 93(8), RCR5118.

- Thermo Fisher Scientific. (n.d.).

- AK Scientific, Inc. (n.d.).

- NOAA. (n.d.). 1H-TETRAZOLE. CAMEO Chemicals.

- PubChem. (n.d.). 1-methyl-1H-tetrazol-5-amine.

- Orient. J. Chem. (2016). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.

- Eberhardt, L. J., Benz, M., Stierstorfer, J., & Klapötke, T. M. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.

- PubMed. (2015). Synthesis and in vitro evaluation of novel tetrazole embedded 1,3,5-trisubstituted pyrazoline derivatives as Entamoeba histolytica growth inhibitors.

- ChemicalBook. (2026).

- ResearchGate. (2025). Thermal decomposition of annelated 1,5-tetrazoles with mono- and dibenzocycloalkane skeleton over HZSM-5 zeolite in flow-vacuum conditions.

- Sigma-Aldrich. (2025).

- ResearchGate. (n.d.). Synthesis, crystallographic characterization, and thermal analyses of five 5-methyl-1H-tetrazole salts.

- Asian Journal of Research in Chemistry. (2018). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.

- Arkivoc. (2022). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies.

- Cambridge Core. (n.d.).

- National Center for Biotechnology Information. (2013).

- The Royal Society of Chemistry. (2015).

- ECHEMI. (n.d.).

- YouTube. (2022). How to Conduct Forced Degradation Study for Drug Product as per ANVISA?.

- MedCrave online. (2016).

- ChemicalBook. (2025). 5-Methyl-1H-tertazole.

Sources

- 1. scielo.org.za [scielo.org.za]

- 2. 5-Methyl-1H-tertazole | 4076-36-2 [chemicalbook.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medcraveonline.com [medcraveonline.com]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

A Comprehensive Technical Guide to the Safe Handling of 1-(3-Chloropropyl)-5-methyl-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemical Landscape of a Substituted Tetrazole

1-(3-Chloropropyl)-5-methyl-1H-tetrazole is a heterocyclic compound of interest in contemporary chemical synthesis, particularly within the realms of pharmaceutical and materials science. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, imparts unique physicochemical properties, rendering its derivatives valuable as bioisosteres for carboxylic acids and amides in drug design.[1] However, the high nitrogen content and the presence of a halogenated alkyl substituent necessitate a rigorous and informed approach to its handling to mitigate potential risks.

This guide, intended for laboratory and drug development professionals, provides an in-depth examination of the safety and handling protocols for 1-(3-Chloropropyl)-5-methyl-1H-tetrazole. By elucidating the underlying chemical principles that dictate its hazard profile, this document aims to empower researchers to work with this compound in a manner that is not only compliant with safety standards but is also rooted in a deep understanding of its reactivity and toxicology. The protocols and recommendations herein are synthesized from established safety data for structurally analogous compounds and general principles of chemical hygiene, providing a robust framework for risk assessment and management.

Section 1: Hazard Identification and Risk Assessment

The Tetrazole Moiety: A High-Energy Heterocycle

The tetrazole ring is characterized by a high nitrogen content, which contributes to its energetic nature. While many substituted tetrazoles are stable under normal conditions, the parent compound, 1H-tetrazole, is known to be explosive and sensitive to shock, friction, or heat.[2] N-substitution, as in the case of 1-(3-Chloropropyl)-5-methyl-1H-tetrazole, generally increases the thermal stability compared to the unsubstituted parent tetrazole. However, the potential for rapid decomposition upon heating, with the evolution of nitrogen gas, remains a primary consideration.

Hazardous decomposition products from tetrazole compounds typically include toxic nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3]

The Chloropropyl Substituent: Halogenated Alkyl Hazards

The 1-(3-chloropropyl) group introduces the toxicological and reactivity profile of a halogenated organic compound. Such compounds can cause irritation to the skin, eyes, and respiratory tract. While specific toxicological data for 1-(3-Chloropropyl)-5-methyl-1H-tetrazole is unavailable, it is prudent to handle it as a potential irritant.

Extrapolated Hazard Classification

Based on the analysis of related compounds, 1-(3-Chloropropyl)-5-methyl-1H-tetrazole should be presumptively handled as a substance with the following hazards:

-

Skin Irritation: Likely to cause skin irritation upon prolonged or repeated contact.[3]

-

Eye Irritation: May cause serious eye irritation.[3]

-

Inhalation Hazard: Inhalation of dust or aerosols may cause respiratory tract irritation.

-

Thermal Instability: May decompose upon heating, although likely more stable than unsubstituted tetrazoles. The decomposition of 5-methyltetrazole begins at 254 °C.[4]

Section 2: Physicochemical and Toxicological Data

The following table summarizes known and extrapolated data for 1-(3-Chloropropyl)-5-methyl-1H-tetrazole and its parent compound, 5-methyl-1H-tetrazole. It is critical to note that much of the data for the target compound is not available and should be treated with caution.

| Property | 1-(3-Chloropropyl)-5-methyl-1H-tetrazole | 5-Methyl-1H-tetrazole |

| CAS Number | Not available | 4076-36-2[3] |

| Molecular Formula | C5H9ClN4 | C2H4N4[3] |

| Molecular Weight | 160.61 g/mol | 84.08 g/mol [3] |

| Appearance | Likely a solid at room temperature | Light yellow solid[3] |

| Melting Point | Data not available | 142 - 146 °C[3] |

| Boiling Point | Data not available | Data not available[3] |

| Flash Point | Data not available | Data not available[3] |

| Water Solubility | Data not available | Data not available[3] |

| Acute Toxicity (Oral) | Data not available | May be harmful if swallowed[3] |

| Skin Corrosion/Irritation | Presumed to be an irritant | Causes skin irritation[3] |

| Serious Eye Damage/Irritation | Presumed to be an irritant | Causes serious eye irritation[3] |

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, beginning with robust engineering controls and supplemented by appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of 1-(3-Chloropropyl)-5-methyl-1H-tetrazole, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly diluted and removed.

-

Eyewash Stations and Safety Showers: These must be readily accessible and regularly tested.[3]

Personal Protective Equipment: The Essential Barrier

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashing or dust generation.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated.

-

Skin and Body Protection: A lab coat is required. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron and sleeves are recommended.

-

Respiratory Protection: For most routine laboratory operations within a fume hood, respiratory protection is not necessary. However, if there is a potential for aerosolization or if engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Section 4: Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount to preventing accidents and ensuring the integrity of the compound.

Handling

-

Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[3]

-

Grounding: For larger quantities, equipment should be grounded to prevent static discharge, which could be a potential ignition source for fine dusts.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

-

Heating: Exercise caution when heating. It is advisable to perform small-scale tests to determine the thermal stability before scaling up reactions.

Storage

-

Container: Store in a tightly closed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[3]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents.

Section 5: Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

Spill Response

-

Minor Spills (in a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

-

Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Major Spills (outside of a fume hood):

-

Evacuate the immediate area and alert others.

-

If the material is volatile or dusty, evacuate the entire laboratory and close the doors.

-

Contact the institution's emergency response team.

-

Provide them with as much information as possible about the spilled substance.

-

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Section 6: Waste Disposal

As a halogenated organic compound, 1-(3-Chloropropyl)-5-methyl-1H-tetrazole requires specific disposal procedures.

-

Waste Segregation: All waste containing this compound must be collected in a designated, labeled hazardous waste container for halogenated organic waste.

-

Disposal Method: The waste must be disposed of through a licensed hazardous waste disposal company, typically via incineration at a high-temperature facility equipped with scrubbers to neutralize acidic byproducts.

-

Regulatory Compliance: All local, state, and federal regulations for hazardous waste disposal must be strictly followed.

Section 7: Synthesis Considerations and Potential Byproducts

The synthesis of 1-(3-Chloropropyl)-5-methyl-1H-tetrazole likely involves the alkylation of 5-methyltetrazole with a 3-chloropropyl halide or a similar electrophile.[5] A common synthetic route for 5-substituted-1H-tetrazoles is the [2+3] cycloaddition of a nitrile with an azide.[1]

-

Reagent Hazards: The synthesis may involve hazardous reagents such as sodium azide, which is highly toxic and can form explosive metal azides. Hydrazoic acid, which can be formed in situ, is also highly toxic and explosive.

-

Reaction Conditions: Reactions may be exothermic and require careful temperature control.

-

Potential Byproducts: The reaction may produce isomeric byproducts or unreacted starting materials. The presence of these impurities could influence the hazard profile of the final product. A thorough purification and characterization are essential.

Visualizations

Safe Handling Workflow

Caption: A flowchart illustrating the key steps for the safe handling of 1-(3-Chloropropyl)-5-methyl-1H-tetrazole from preparation to disposal.

Conclusion

While 1-(3-Chloropropyl)-5-methyl-1H-tetrazole presents a valuable scaffold for chemical innovation, its safe handling is non-negotiable. This guide has outlined the critical safety considerations, drawing upon data from analogous structures and established chemical safety principles. The core tenets of its safe use are a comprehensive risk assessment, the diligent use of engineering controls and personal protective equipment, adherence to strict handling and storage protocols, and preparedness for emergency situations. By integrating these principles into all laboratory workflows, researchers can confidently and responsibly explore the synthetic potential of this and other novel chemical entities.

References

-

National Institutes of Health. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Available at: [Link]

-

National Institutes of Health. Tetrazoles via Multicomponent Reactions. Available at: [Link]

-

Cheméo. Chemical Properties of 1H-Tetrazole, 5-methyl- (CAS 4076-36-2). Available at: [Link]

-

Gaponik, P. N., & Ivashkevich, O. A. (2003). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. Available at: [Link]

Sources

An In-depth Technical Guide to 1-(3-Chloropropyl)-5-methyl-1H-tetrazole: Synthesis, Reactivity, and Applications in Modern Drug Discovery

This guide provides a comprehensive overview of 1-(3-Chloropropyl)-5-methyl-1H-tetrazole, a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. While direct literature on this specific molecule is limited, this document extrapolates from the well-established chemistry of the 5-methyltetrazole core to present its likely physicochemical properties, a robust synthetic protocol, and its prospective applications.

Introduction: The Significance of the Tetrazole Scaffold

Tetrazole derivatives are a prominent class of nitrogen-rich heterocycles that have garnered substantial interest in pharmaceutical research.[1][2] The tetrazole ring is often employed as a bioisosteric replacement for the carboxylic acid functionality in drug candidates, offering improved metabolic stability and pharmacokinetic profiles.[1] The high nitrogen content of the tetrazole ring also makes it a subject of investigation in the field of energetic materials.[3] 1-(3-Chloropropyl)-5-methyl-1H-tetrazole, featuring a reactive chloropropyl side chain, is a promising intermediate for the synthesis of novel, biologically active compounds.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C5H9ClN4 |

| Molecular Weight | 160.61 g/mol |

| Appearance | Likely a colorless to pale yellow solid or oil |

| Melting Point | Estimated to be in the range of 50-100 °C |

| Boiling Point | Expected to be above 200 °C, likely with decomposition |

| Solubility | Predicted to be soluble in polar organic solvents like DMF, DMSO, and alcohols |

Synthesis and Mechanistic Insights

The most probable synthetic route to 1-(3-Chloropropyl)-5-methyl-1H-tetrazole is the N-alkylation of 5-methyl-1H-tetrazole with a suitable 3-chloropropyl electrophile, such as 1-bromo-3-chloropropane. A critical aspect of this synthesis is controlling the regioselectivity of the alkylation on the tetrazole ring, which can occur at either the N1 or N2 position.

Proposed Synthetic Pathway

Sources

An In-Depth Technical Guide to the Synthesis and Putative History of 1-(3-Chloropropyl)-5-methyl-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(3-Chloropropyl)-5-methyl-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. While a specific historical record of its initial discovery is not prominently documented in scientific literature, its synthesis is readily achievable through established methodologies. This document delineates the synthesis of the requisite precursor, 5-methyl-1H-tetrazole, and subsequently details the N-alkylation process to yield the title compound. Particular emphasis is placed on the critical aspect of regioselectivity in the alkylation of the tetrazole ring. Experimental protocols, reaction mechanisms, and relevant data are presented to enable the replication and further investigation of this compound.

Introduction to Tetrazole Chemistry

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.[1] The tetrazole ring is a bioisostere of the carboxylic acid group, sharing similar pKa values and planar geometry, which makes it a valuable pharmacophore in drug design.[2] Tetrazole derivatives have found broad applications in medicine as antihypertensive, anti-allergic, and antibiotic agents.[1] Furthermore, their high nitrogen content and thermal stability make them of interest in the development of energetic materials.[3]

The synthesis of the tetrazole ring was first accomplished in 1885, and since then, a plethora of synthetic methods have been developed.[1] The most common approach involves the [3+2] cycloaddition of an azide with a nitrile.[4]

Synthesis of the Precursor: 5-Methyl-1H-tetrazole